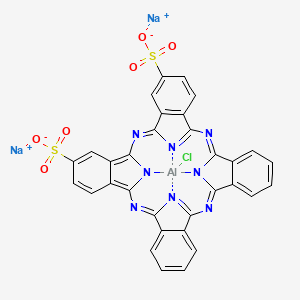
Aluminum phthalocyanine disulfonate disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum phthalocyanine disulfonate disodium is a potent photosensitizer, widely recognized for its applications in cancer sonodynamic therapy and cancer photodynamic therapy . This compound is a mixture of regional isomers, where the sulfonate group can be positioned in the 3- or 4- position on the phenyl ring . It is also used as a coloring agent, dermatologic agent, fluorescent dye, indicator, luminescent agent, photosensitizing agent, and radiation-sensitizing agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum phthalocyanine disulfonate disodium typically involves the sulfonation of aluminum phthalocyanine. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents . The reaction is carried out under controlled temperatures to ensure the selective introduction of sulfonate groups at the desired positions on the phthalocyanine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction mixture is subjected to purification steps, including filtration and recrystallization, to obtain the pure compound . The final product is then dried and packaged for various applications .
化学反応の分析
Types of Reactions: Aluminum phthalocyanine disulfonate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted phthalocyanine derivatives, which can be tailored for specific applications .
科学的研究の応用
Aluminum phthalocyanine disulfonate disodium has a wide range of scientific research applications, including:
作用機序
The mechanism of action of aluminum phthalocyanine disulfonate disodium involves its activation by light or ultrasound, leading to the generation of reactive oxygen species . These reactive oxygen species cause cellular damage and apoptosis in targeted cancer cells . The compound primarily targets cellular membranes and organelles, disrupting their function and leading to cell death .
類似化合物との比較
Zinc phthalocyanine: Another potent photosensitizer used in photodynamic therapy.
Copper phthalocyanine: Known for its applications in dye and pigment industries.
Iron phthalocyanine: Utilized in catalysis and as a pigment.
Uniqueness: Aluminum phthalocyanine disulfonate disodium is unique due to its high efficiency as a photosensitizer and its ability to generate reactive oxygen species under both light and ultrasound activation . This dual activation mechanism makes it particularly effective in cancer therapy applications .
特性
分子式 |
C32H14AlClN8Na2O6S2 |
|---|---|
分子量 |
779.0 g/mol |
IUPAC名 |
disodium;38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29(34),30,32,35-nonadecaene-4,32-disulfonate |
InChI |
InChI=1S/C32H16N8O6S2.Al.ClH.2Na/c41-47(42,43)15-9-11-21-23(13-15)31-38-29(21)36-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)37-30-22-12-10-16(48(44,45)46)14-24(22)32(39-30)40-31;;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;1H;;/q-2;+3;;2*+1/p-3 |
InChIキー |
NHVAKUAEQKVVJJ-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC(=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)S(=O)(=O)[O-])C1=CC=CC=C1C7=NC2=N3)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















